molecular formula C12H11ClO3S B12717819 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester CAS No. 86628-21-9

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester

Cat. No.: B12717819
CAS No.: 86628-21-9
M. Wt: 270.73 g/mol
InChI Key: UNEQMYZKPSTUEW-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester is a chemical compound with a complex structure that includes a benzothiopyran ring system

Preparation Methods

The synthesis of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by reacting 3,4-dihydro-2H-1-benzothiopyran with acetic acid derivatives in the presence of catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

86628-21-9

Molecular Formula

C12H11ClO3S

Molecular Weight

270.73 g/mol

IUPAC Name

methyl 2-(6-chloro-4-oxo-2,3-dihydrothiochromen-2-yl)acetate

InChI

InChI=1S/C12H11ClO3S/c1-16-12(15)6-8-5-10(14)9-4-7(13)2-3-11(9)17-8/h2-4,8H,5-6H2,1H3

InChI Key

UNEQMYZKPSTUEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(=O)C2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

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